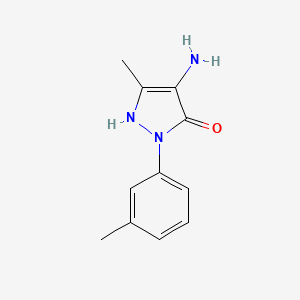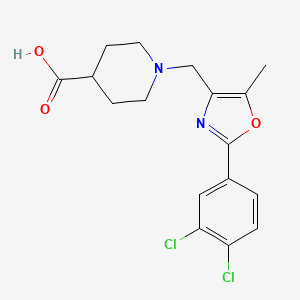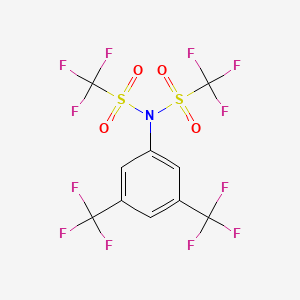
N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability. This compound is commonly used as a reagent in organic synthesis and has found applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide typically involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control and vacuum systems to handle the volatile reagents and maintain the reaction conditions. The product is then purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like potassium tert-butoxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonimide groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation reactions may produce sulfonic acids .
Scientific Research Applications
N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide involves its ability to act as a strong electron-withdrawing group. This property allows it to stabilize negative charges in transition states, making it an effective catalyst in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but lacks the additional trifluoromethyl groups on the phenyl ring.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a thiourea group instead of the sulfonimide group, used in different catalytic applications.
Uniqueness
N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide is unique due to its high reactivity and stability, which are attributed to the presence of multiple trifluoromethyl groups. These properties make it a valuable reagent in organic synthesis and a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H3F12NO4S2 |
|---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C10H3F12NO4S2/c11-7(12,13)4-1-5(8(14,15)16)3-6(2-4)23(28(24,25)9(17,18)19)29(26,27)10(20,21)22/h1-3H |
InChI Key |
PMOOZXOOCVDNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorobenzo[d]oxazole-5-thiol](/img/structure/B12858070.png)
![3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
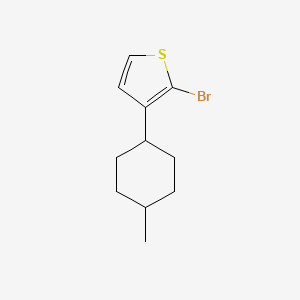
![3-cyclopropyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12858092.png)

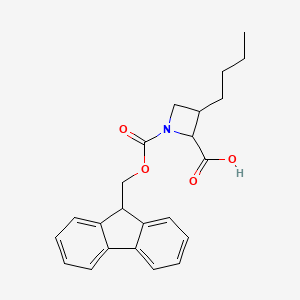
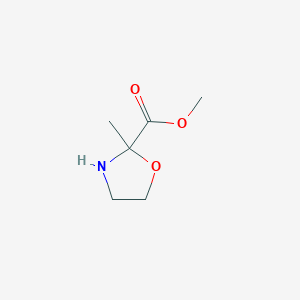
![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)

![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)
![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
![3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12858146.png)
